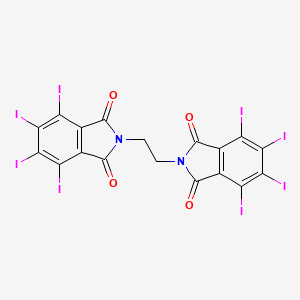
2,2'-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) is a complex organic compound characterized by the presence of multiple iodine atoms and isoindole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole-1,3(2H)-dione: The initial step involves the synthesis of isoindole-1,3(2H)-dione through the reaction of phthalic anhydride with ammonia.
Iodination: The isoindole-1,3(2H)-dione is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce iodine atoms at the 4, 5, 6, and 7 positions.
Coupling Reaction: The iodinated isoindole-1,3(2H)-dione is then coupled with ethane-1,2-diol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the isoindole ring.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction can produce deiodinated or reduced isoindole compounds.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets and pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Radical Generation: The presence of iodine atoms can facilitate the generation of reactive radicals, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione): Similar structure but with fluorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione): Contains chlorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione): Bromine atoms replace iodine in this compound.
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) lies in its high iodine content, which imparts distinct chemical and biological properties. The iodine atoms enhance its radiolabeling potential and contribute to its reactivity in various chemical reactions.
Propiedades
Número CAS |
869639-12-3 |
|---|---|
Fórmula molecular |
C18H4I8N2O4 |
Peso molecular |
1327.5 g/mol |
Nombre IUPAC |
4,5,6,7-tetraiodo-2-[2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4I8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
Clave InChI |
XMWUAAHDWPBQAB-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I)N3C(=O)C4=C(C3=O)C(=C(C(=C4I)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


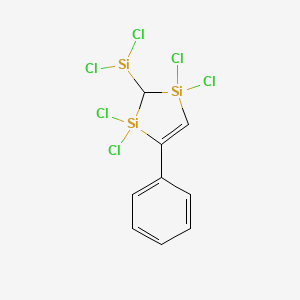
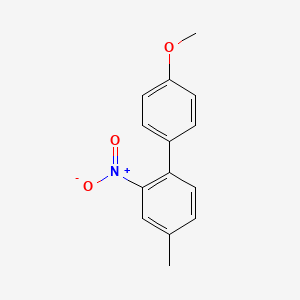
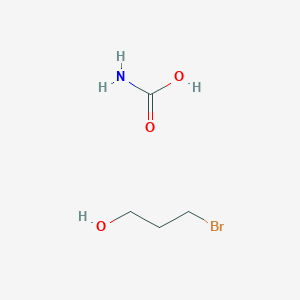
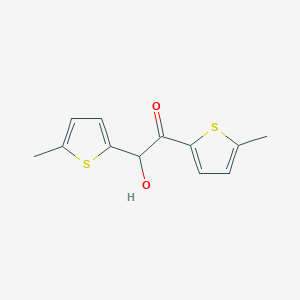
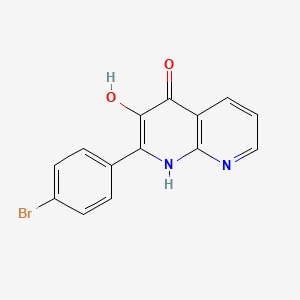
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
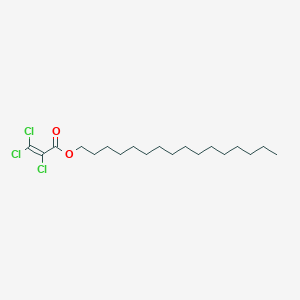

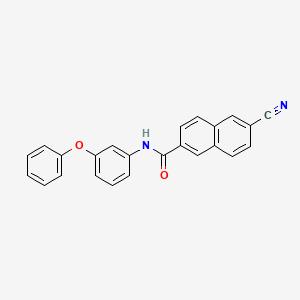
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
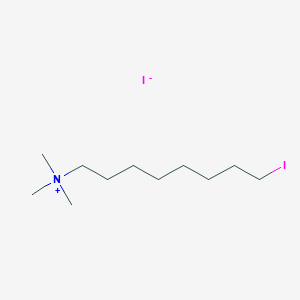
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
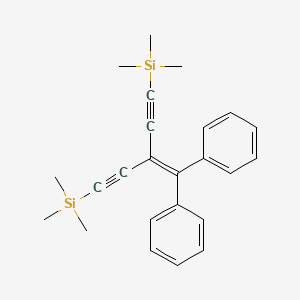
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
